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Compound of Interest

Compound Name: VU714 oxalate

Cat. No.: B1684063 Get Quote

Disclaimer: Direct experimental data on the administration of VU714 oxalate in animal models

is not readily available in published scientific literature. VU714 was identified as a relatively

weak and non-selective inhibitor of the Kir7.1 potassium channel. Consequently, research has

rapidly advanced to more potent and selective analogs, such as ML418. The following

application notes and protocols are therefore based on data from studies of these more recent

Kir7.1 inhibitors to provide researchers with relevant and practical guidance. The provided

information should be adapted and optimized for specific experimental needs.

Introduction
VU714 oxalate is a small molecule inhibitor of the inward rectifier potassium (Kir) channel

Kir7.1. Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved

in various physiological processes, including melanocortin signaling in the brain, electrolyte

balance in the eye, and uterine muscle contractility.[1][2] Due to its relatively low potency and

selectivity, VU714 has been superseded by more advanced compounds like ML418 for in vivo

studies. This document provides protocols and data derived from studies on these next-

generation Kir7.1 inhibitors to serve as a guide for researchers interested in studying the in vivo

effects of Kir7.1 channel blockade.

Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies of the potent

Kir7.1 inhibitor ML418 and the dual Kir7.1/Kir1.1 inhibitor VU590. This data can be used as a

starting point for designing experiments with VU714 oxalate or other Kir7.1 inhibitors.
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Table 1: In Vivo Pharmacokinetics of ML418 in Mice

Parameter Value
Animal
Model

Administrat
ion Route

Dosage Source

Cmax 0.20 µM Mouse
Intraperitonea

l (IP)
30 mg/kg [1][2]

Tmax 3 hours Mouse
Intraperitonea

l (IP)
30 mg/kg [1][2]

Brain/Plasma

Kp
10.9 Mouse

Intraperitonea

l (IP)
30 mg/kg [1][2]

Table 2: In Vivo Behavioral Effects of ML418 in Mice

Effect Dosage
Administration
Route

Animal Model Source

Reduced Food

Intake

5 mg/kg & 7.5

mg/kg

Intraperitoneal

(IP)

Wild-type

C57BL/6J mice
[3][4]

Weight Loss
5 mg/kg & 7.5

mg/kg

Intraperitoneal

(IP)

Wild-type

C57BL/6J mice
[3][4]

Table 3: Ex Vivo Effects of VU590 on Oligodendrocytes

Effect Concentration Model Source

Compromised cell

integrity and

compounded cell loss

in ischemia/hypoxia

100 µM
Isolated intact mouse

optic nerves
[5]

Experimental Protocols
The following are detailed methodologies for key experiments involving Kir7.1 inhibitors. These

protocols are based on published studies and should be adapted to the specific research
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question and laboratory conditions.

In Vivo Administration of a Kir7.1 Inhibitor (ML418) for
Behavioral Studies in Mice
This protocol is based on studies investigating the role of Kir7.1 in the central regulation of food

intake and energy homeostasis.[3][4]

Materials:

ML418

Vehicle solution (e.g., 13% DMSO in saline)[3]

Male C57BL/6J mice

Standard laboratory chow

Metabolic cages for food intake and body weight monitoring

Standard animal handling and injection equipment

Procedure:

Animal Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3

days prior to the experiment to allow for stable baseline measurements of food intake and

body weight.

Drug Preparation: Prepare a stock solution of ML418 in DMSO. On the day of the

experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g.,

for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration

would be 1.25 mg/mL). The final DMSO concentration should be kept low (e.g., 13%).[3]

Prepare a vehicle control solution with the same final concentration of DMSO in saline.

Baseline Measurements: Record the body weight of each mouse and the amount of food

provided at the beginning of the dark cycle.
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Administration: Administer the prepared ML418 solution or vehicle control via intraperitoneal

(IP) injection.

Monitoring: Monitor the animals for any adverse reactions.

Data Collection: At 24 hours post-injection, record the body weight of each mouse and the

amount of remaining food to calculate the 24-hour food intake and change in body weight.

Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA)

to compare the effects of different doses of ML418 with the vehicle control.[3]

Pharmacokinetic Study of a Kir7.1 Inhibitor (ML418) in
Mice
This protocol is designed to determine the pharmacokinetic profile of a Kir7.1 inhibitor following

systemic administration.[1][2]

Materials:

ML418

Vehicle solution

Male CD-1 mice (or other appropriate strain)

Blood collection supplies (e.g., heparinized capillaries, tubes)

Brain tissue collection supplies

LC-MS/MS or other appropriate analytical instrumentation for drug quantification

Procedure:

Animal Preparation: House mice under standard conditions with ad libitum access to food

and water.

Drug Preparation: Prepare the dosing solution of ML418 in the appropriate vehicle.
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Administration: Administer a single dose of ML418 (e.g., 30 mg/kg) via intraperitoneal (IP)

injection.[1][2]

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 24

hours) post-dose, collect blood samples via a suitable method (e.g., retro-orbital bleeding or

tail vein sampling) into heparinized tubes. At the final time point, euthanize the animals and

collect brain tissue.

Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma and

brain tissue samples at -80°C until analysis.

Sample Analysis: Homogenize brain tissue. Extract ML418 from plasma and brain

homogenates using an appropriate method (e.g., protein precipitation with acetonitrile).

Quantify the concentration of ML418 in each sample using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such

as Cmax, Tmax, half-life (t1/2), and the brain-to-plasma concentration ratio (Kp).

Signaling Pathways and Experimental Workflows
Signaling Pathway of Kir7.1 in Hypothalamic Neurons
Kir7.1 channels in the paraventricular nucleus (PVN) of the hypothalamus are functionally

coupled to the melanocortin-4 receptor (MC4R).[1][4] Agonist binding to MC4R, such as by α-

melanocyte-stimulating hormone (α-MSH), inhibits Kir7.1 activity. This inhibition leads to

depolarization of the neuronal membrane and an increase in neuronal firing, which in turn

reduces food intake.[1][4] Conversely, antagonists of MC4R increase Kir7.1 activity, leading to

hyperpolarization and reduced neuronal firing.
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MC4R-Kir7.1 signaling pathway in hypothalamic neurons.

Experimental Workflow for In Vivo Behavioral Study
The following diagram illustrates the workflow for conducting an in vivo behavioral study to

assess the effects of a Kir7.1 inhibitor on food intake and body weight.
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Workflow for in vivo behavioral study of a Kir7.1 inhibitor.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1684063?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684063?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pubmed.ncbi.nlm.nih.gov/27184474/
https://pubmed.ncbi.nlm.nih.gov/27184474/
https://www.biorxiv.org/content/10.1101/2024.06.07.597981v1.full-text
https://www.biorxiv.org/content/10.1101/2024.06.07.597981v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166203/
https://www.benchchem.com/product/b1684063#vu714-oxalate-administration-in-animal-models
https://www.benchchem.com/product/b1684063#vu714-oxalate-administration-in-animal-models
https://www.benchchem.com/product/b1684063#vu714-oxalate-administration-in-animal-models
https://www.benchchem.com/product/b1684063#vu714-oxalate-administration-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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